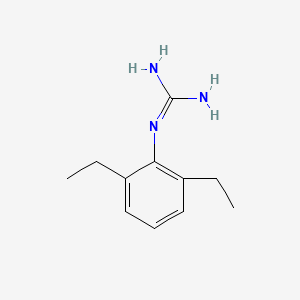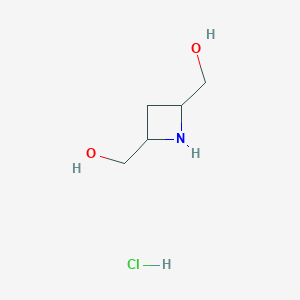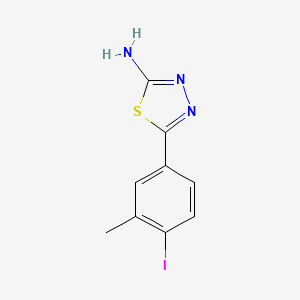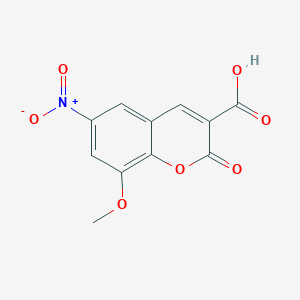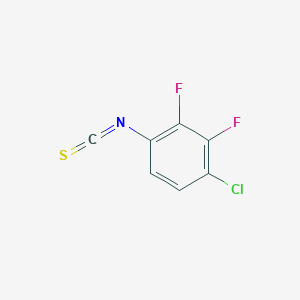
16-(Acryloyloxy)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(Acryloyloxy)hexadecanoic acid: is a compound that belongs to the class of fatty acid esters It is characterized by the presence of an acryloyloxy group attached to the hexadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-(Acryloyloxy)hexadecanoic acid typically involves the esterification of hexadecanoic acid with acryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or another suitable organic solvent
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 16-(Acryloyloxy)hexadecanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, leading to the formation of polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and acrylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed:
Polymerization: Polymers with varying properties depending on the reaction conditions and co-monomers used.
Hydrolysis: Hexadecanoic acid and acrylic acid.
Applications De Recherche Scientifique
Chemistry: 16-(Acryloyloxy)hexadecanoic acid is used in the synthesis of polymers and copolymers. Its acryloyloxy group allows it to participate in free radical polymerization, making it useful in the production of materials with specific properties.
Biology and Medicine: Research into the biological applications of this compound is ongoing. It may be used in the development of drug delivery systems or as a component in biomedical materials.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 16-(Acryloyloxy)hexadecanoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form radicals under appropriate conditions, leading to the formation of polymer chains. This property is exploited in various applications, from material science to biomedical engineering.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid: A saturated fatty acid that lacks the acryloyloxy group.
Acrylic acid: A simple unsaturated carboxylic acid that can also undergo polymerization.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness: 16-(Acryloyloxy)hexadecanoic acid is unique due to the presence of both a long fatty acid chain and an acryloyloxy group. This combination allows it to participate in polymerization reactions while also providing the hydrophobic properties of a long-chain fatty acid.
Propriétés
Formule moléculaire |
C19H34O4 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
16-prop-2-enoyloxyhexadecanoic acid |
InChI |
InChI=1S/C19H34O4/c1-2-19(22)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2H,1,3-17H2,(H,20,21) |
Clé InChI |
LAJIODKYFQHXKT-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


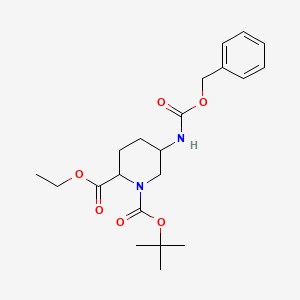
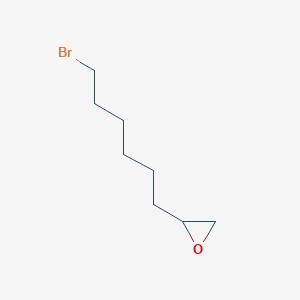
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
